Pyrido[4,3-d]pyrimidin-4-amine

EGFR tyrosine kinase Isomeric scaffold comparison Kinase inhibitor design

Pyrido[4,3-d]pyrimidin-4-amine (CAS 1023815-07-7) is a heterocyclic building block featuring a fused pyridine–pyrimidine core with an exocyclic 4-amino group (MF: C₇H₆N₄; MW: 146.15 g/mol; typical purity ≥95%). The compound serves as the unsubstituted parent scaffold for a family of bioactive molecules that have demonstrated clinically relevant target engagement across EGFR tyrosine kinase, SYK, Pim1, CYP51, and KRAS G12D programs.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B8815953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-d]pyrimidin-4-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CN=C2N
InChIInChI=1S/C7H6N4/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H,(H2,8,10,11)
InChIKeyGTLNHEXHXYAMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-d]pyrimidin-4-amine: Scaffold Identity, Physicochemical Profile, and Procurement Baseline


Pyrido[4,3-d]pyrimidin-4-amine (CAS 1023815-07-7) is a heterocyclic building block featuring a fused pyridine–pyrimidine core with an exocyclic 4-amino group (MF: C₇H₆N₄; MW: 146.15 g/mol; typical purity ≥95%) . The compound serves as the unsubstituted parent scaffold for a family of bioactive molecules that have demonstrated clinically relevant target engagement across EGFR tyrosine kinase, SYK, Pim1, CYP51, and KRAS G12D programs [1]. Its procurement value is not as a standalone active pharmaceutical ingredient, but as the validated entry point for constructing derivatives whose potency and selectivity are fundamentally dictated by the [4,3-d] ring fusion geometry—a parameter that cannot be replicated by any other pyridopyrimidine isomer or by the classic quinazoline framework [2].

Why Pyrido[4,3-d]pyrimidin-4-amine Cannot Be Substituted by Other Pyridopyrimidine Isomers or Quinazoline Scaffolds


The pyridopyrimidine scaffold exists in four regioisomeric forms ([2,3-d], [3,2-d], [3,4-d], and [4,3-d]), and the position of the pyridine nitrogen relative to the pyrimidine ring is not a trivial structural variation—it fundamentally controls kinase inhibitor potency, target selectivity, and the structure-activity relationship (SAR) response to substituent modifications. A landmark head-to-head study across all four isomeric series against isolated EGFR demonstrated that the [4,3-d] and [3,4-d] isomers were the most potent, the [3,2-d] series was intermediate, and the [2,3-d] analogues were least active [1]. Furthermore, the [4,3-d] series exhibited a divergent SAR from the quinazoline parent: N-methylation of the 7-amino substituent dramatically increased potency in the [4,3-d] series (a behavior not observed in quinazolines, where steric bulk abolished activity) [1]. In antifungal CYP51 programs, pyrido[4,3-d]pyrimidine derivatives outperformed the commercial triazole epoxiconazole by 3- to 4-fold in both enzymatic and whole-cell assays [2]. These data confirm that the [4,3-d] ring fusion is not interchangeable: generic substitution with a cheaper or more readily available isomer or quinazoline will predictably produce compounds with different—and often inferior—target engagement profiles.

Quantitative Differential Evidence: Pyrido[4,3-d]pyrimidin-4-amine Versus Closest Comparators


EGFR Kinase Inhibition: Isomeric Pyrido[d]pyrimidine Potency Ranking Confirms [4,3-d] Series Superiority Over [2,3-d] and Divergent SAR from Quinazoline

In a comprehensive head-to-head evaluation of all four pyrido[d]pyrimidine isomeric series and the parent quinazoline against isolated EGFR, the [4,3-d] series ranked among the two most potent pyridopyrimidine isomers (tied with [3,4-d]), while the [2,3-d] series was the least active [1]. The 7-(methylamino)pyrido[4,3-d]pyrimidine derivative (compound 5f) achieved an IC50 of 0.13 nM, compared to the quinazoline parent 4-[(3-bromophenyl)amino]quinazoline (compound 3, IC50 = 0.029 nM), the 6-(methylamino)pyrido[3,4-d]pyrimidine (7f, IC50 = 0.008 nM), and the [2,3-d] analogues, which showed substantially weaker inhibition [1]. Critically, the [4,3-d] series tolerated N-methyl substitution that increased potency markedly—a behavior opposite to quinazolines, where 6- or 7-NHMe/NMe2 substitution dramatically decreased potency [1]. This divergent SAR provides a chemical rationale for selecting the [4,3-d] scaffold when methylamino or other alkylamino substituent optimization is planned.

EGFR tyrosine kinase Isomeric scaffold comparison Kinase inhibitor design

Antifungal CYP51 Inhibition: Pyrido[4,3-d]pyrimidine Derivatives Outperform Epoxiconazole by >3-Fold in Both Enzymatic and Whole-Cell Assays

Thirty-four novel pyrido[4,3-d]pyrimidine analogs were synthesized and tested against sterol 14α-demethylase (CYP51) and the phytopathogenic fungus Botrytis cinerea, with the commercial triazole fungicide epoxiconazole as the positive control [1]. Four compounds (2l, 2m, 4f, 4g) exhibited superior CYP51 inhibitory activity compared to epoxiconazole. The most potent compound, 2l, achieved a CYP51 IC50 of 0.219 μg/mL versus epoxiconazole's 0.802 μg/mL—a 3.7-fold improvement. In whole-cell B. cinerea assays, compound 2l showed an EC50 of 0.191 μg/mL versus epoxiconazole's 0.670 μg/mL (3.5-fold improvement). Molecular dynamics simulations further confirmed that compounds 2l and 4f possessed stronger binding affinity to CYP51 than epoxiconazole [1].

CYP51 sterol 14α-demethylase Antifungal agrochemicals Botrytis cinerea

KRAS G12D Inhibition: Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Achieve Sub-Nanomolar IC50 and In Vivo Tumor Growth Inhibition Comparable to MRTX1133

A structure-activity relationship study based on the pyrido[4,3-d]pyrimidine scaffold, inspired by the MRTX1133–KRAS G12D co-crystal structure, yielded several compounds (22, 28, and 31) that potently and selectively inhibited RBD peptide binding to GTP-bound KRAS G12D with IC50 values between 0.48 and 1.21 nM [1]. These compounds demonstrated dose-dependent anti-tumor efficacy in the AsPC-1 xenograft mouse model, achieving approximately 70% tumor growth inhibition at a dose of 20 mg/kg administered twice daily (i.p.) [1]. While MRTX1133 served as the structural template and benchmark, the pyrido[4,3-d]pyrimidine-based analogues achieved comparable in vitro potency and in vivo efficacy profiles, demonstrating that this scaffold is a competent and competitive core for targeting the KRAS G12D switch-II pocket.

KRAS G12D inhibitor Pancreatic cancer Xenograft efficacy

Pim1 Kinase: Pyrido[4,3-d]pyrimidine Derivative SKI-O-068 Exhibits a Unique ATP-Site Binding Mode Not Observed with Other Scaffold Inhibitors

The co-crystal structure of Pim1 kinase in complex with the pyrido[4,3-d]pyrimidine derivative SKI-O-068 revealed an unusual binding mode that is distinct from all previously reported Pim1 inhibitor-bound structures [1]. SKI-O-068 exhibited an IC50 of 123 (±14) nM against Pim1 [1]. Structural analysis demonstrated that the interactions between SKI-O-068 and Pim1 active site pocket residues differ fundamentally from those formed by inhibitors based on other heterocyclic scaffolds, including imidazo[1,2-b]pyridazine, thieno[3,2-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine chemotypes [1]. The binding mode analysis further identified that direct interaction with Lys67, absent in the current inhibitor, represents a rational design opportunity for potency optimization unique to this scaffold [1].

Pim1 kinase X-ray crystallography Unique binding mode

FLT3 Kinase Scaffold Hopping: Pyrido[4,3-d]pyrimidine Core Evaluated Alongside Five Heterocyclic Frameworks in AML Program

In a systematic scaffold-hopping study targeting FLT3 kinase for AML therapy, the pyrido[4,3-d]pyrimidine core was evaluated alongside thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, and imidazo[1,2-b]pyridazine [1]. Among pyrido[4,3-d]pyrimidine derivatives, compound 25 demonstrated an FLT3-ITD IC50 of 1.907 μM and moderate antiproliferative activity in FLT3-ITD-positive AML cell lines (MV4-11 GI50 = 6.560 μM; MOLM-13 GI50 = 4.520 μM) [1]. While the imidazo[1,2-b]pyridazine series ultimately yielded the most potent leads in this study (compound 34f: FLT3-ITD IC50 = 4 nM), the pyrido[4,3-d]pyrimidine core provided the highest selectivity against CDK2 among all tested scaffolds, with a CDK2 IC50 >20 μM (selectivity index >10 over FLT3-ITD), compared to limited selectivity for certain other core structures [1].

FLT3 kinase Acute myeloid leukemia Scaffold comparison

Pyrido[4,3-d]pyrimidin-4-amine: High-Value Application Scenarios for Research Procurement


EGFR/HER2 Kinase Inhibitor Lead Generation Requiring N-Alkyl Substituent Tolerance

Medicinal chemistry teams designing irreversible or reversible EGFR inhibitors that incorporate N-methylamino or other alkylamino substituents should procure pyrido[4,3-d]pyrimidin-4-amine as the core building block. As demonstrated by Rewcastle et al. (1996), the [4,3-d] scaffold uniquely tolerates N-alkylation at the 7-position with a dramatic increase in EGFR inhibitory potency—a SAR trajectory opposite to that of quinazoline-based inhibitors, where any steric bulk at equivalent positions abolishes activity [1]. This property makes the [4,3-d] scaffold the rational choice for programs exploring alkylamino SAR or seeking to evade quinazoline-associated intellectual property while maintaining or improving target potency.

Agrochemical CYP51 Antifungal Discovery Targeting Triazole-Resistant Botrytis cinerea

Researchers developing next-generation fungicides to overcome triazole resistance should source pyrido[4,3-d]pyrimidin-4-amine as a synthetic entry point. The scaffold has produced derivatives (e.g., compound 2l) with 3.5-fold greater whole-cell potency against B. cinerea and 3.7-fold greater CYP51 enzyme inhibition compared to the commercial triazole epoxiconazole, as quantified by Yan et al. (2024) [1]. This performance advantage, combined with the scaffold's distinct chemical structure from triazoles, offers a dual benefit: superior potency and a novel mode of CYP51 engagement that may circumvent existing resistance mechanisms.

KRAS G12D Oncology Programs Seeking MRTX1133-Alternative Chemotypes

For oncology drug discovery groups targeting KRAS G12D-driven cancers (particularly pancreatic adenocarcinoma), pyrido[4,3-d]pyrimidin-4-amine provides a validated alternative scaffold to the MRTX1133 chemotype. As reported by Wang et al. (2023), multisubstituted pyrido[4,3-d]pyrimidine analogues achieve sub-nanomolar KRAS G12D binding inhibition (IC50 0.48–1.21 nM) and deliver approximately 70% tumor growth inhibition in AsPC-1 xenograft models at 20 mg/kg BID [1]. This performance profile supports scaffold-based lead optimization programs that require freedom to operate distinct from existing MRTX1133-derived patent estates.

Kinase Selectivity Profiling and Polypharmacology Studies Leveraging CDK2 Selectivity

Investigators conducting kinome-wide selectivity profiling or developing FLT3 inhibitors where CDK2 off-target activity must be minimized should evaluate pyrido[4,3-d]pyrimidin-4-amine as a core. In a scaffold-hopping study by Goebel et al. (2023), the pyrido[4,3-d]pyrimidine core demonstrated a CDK2 IC50 >20 μM with a selectivity index exceeding 10-fold over FLT3-ITD, a selectivity window that was not uniformly achieved by other heterocyclic cores in the same study [1]. This documented selectivity profile supports procurement of the [4,3-d] scaffold for kinase inhibitor programs where CDK2 counter-screening is a go/no-go decision point.

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